7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

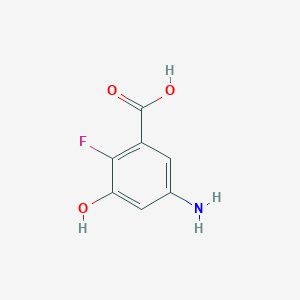

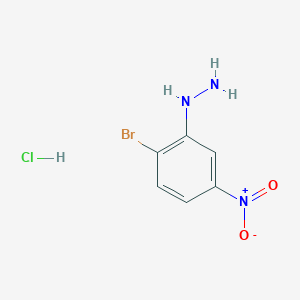

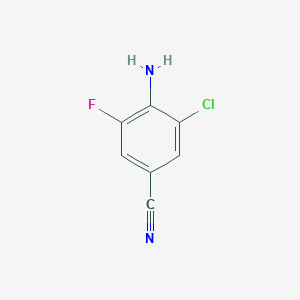

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one (DMBX) is a compound that belongs to the benzoxazinone family and has been studied for its potential applications in scientific research. It has been used in various fields such as biochemistry, physiology, and medicine. DMBX is a compound with a unique structure that can be synthesized in a laboratory setting.

Aplicaciones Científicas De Investigación

Fluorescent Dye Properties

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one, referred to as DFSBO, exhibits interesting spectral properties, making it a potential candidate for various applications. Its broad first absorption band, large Stokes shift, and good quantum yield with minimal temperature and excitation-wavelength dependence are notable. This suggests its utility in areas requiring precise spectral characteristics (Bris et al., 1984).

Synthesis and Derivative Formation

The synthesis process of DFSBO involves condensing α-keto-acids with 2-amino-5-dimethylaminophenol. The resulting fluorescent dyes can be further processed to produce styryl dyes, which open up possibilities for various chemical applications (Bris, 1985).

Intracellular Calcium Activity

Substituted 1,4-benzoxazines, which include derivatives of DFSBO, have demonstrated moderate activity on intracellular calcium. This discovery could have implications in medical and biological research, particularly in understanding cellular processes involving calcium signaling (Bourlot et al., 1998).

Solar Energy Applications

DFSBO has been compared to other dyes like DCM and Rhodamine 640 for applications in fluorescent solar concentrators (FSC). Research indicates that DFSBO offers superior performance in terms of spectral characteristics, power concentration factor, and photochemical stability, which is essential for the development of efficient solar energy devices (Mugnier et al., 1987).

Ecological Role and Bioactivity

DFSBO derivatives have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. These compounds are increasingly considered for their potential as natural herbicide models and their role in chemical defense mechanisms in plants (Macias et al., 2009).

Crystal Structure and Electrochemical Properties

Research on dihydro-1,3,2H-benzoxazine dimer derivatives, related to DFSBO, helps in understanding their chelating properties and electrochemical characteristics. This information is crucial for applications involving transition and rare-earth cations, potentially impacting areas like materials science and electrochemistry (Suetrong et al., 2021).

Mecanismo De Acción

Target of Action

It is structurally similar to minocycline , a tetracycline antibiotic that is active against both gram-negative and gram-positive bacteria

Mode of Action

Minocycline works by inhibiting protein synthesis in bacteria, preventing them from growing and multiplying . It’s important to note that this is a hypothesis and the actual mode of action may vary.

Biochemical Pathways

If it acts similarly to minocycline, it could affect the protein synthesis pathway in bacteria This would result in the inhibition of bacterial growth and multiplication

Result of Action

If it acts similarly to minocycline, it could result in the inhibition of bacterial growth and multiplication

Propiedades

IUPAC Name |

7-(dimethylamino)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12(2)7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,6H2,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGGDVPLOUCQFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC(=O)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)

![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)

![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)